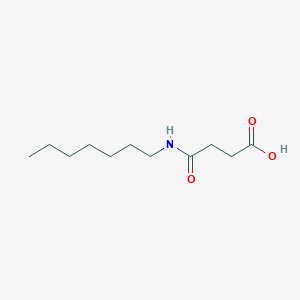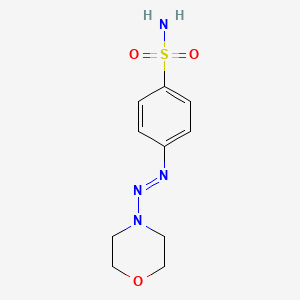
4-(Heptylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptylamino)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It features a heptylamino group attached to the fourth carbon of a butanoic acid backbone, with a ketone functional group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptylamino)-4-oxobutanoic acid can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination of α-Keto Acids: This method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Heptylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Heptylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Alanine: A simple amino acid with a similar structure but lacking the heptylamino group.
Leucine: Another amino acid with a branched-chain structure.
Valine: Similar to leucine but with a different side chain.
Uniqueness
4-(Heptylamino)-4-oxobutanoic acid is unique due to its heptylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-(heptylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-9-12-10(13)7-8-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
CMRCPAVJWXVKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492199.png)
![1-[3-(benzyloxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12492207.png)
![9-[2-(morpholin-4-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12492215.png)

![1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12492223.png)
![2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12492231.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine](/img/structure/B12492235.png)
![N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12492241.png)

![N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B12492255.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12492259.png)

![1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492286.png)

